molecular formula C21H14O7 B3633357 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B3633357
M. Wt: 378.3 g/mol
InChI Key: PVGYKPUNEULCGR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a combination of chromenone and furan carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-(3-methoxyphenoxy)chromen-4-one: This involves the condensation of 3-methoxyphenol with a suitable chromenone precursor under acidic or basic conditions.

    Esterification with furan-2-carboxylic acid: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate.

    Reduction: Formation of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl furan-2-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
  • 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl furan-2-carboxylate
  • 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Uniqueness

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is unique due to its specific combination of chromenone and furan carboxylate moieties, which confer distinct chemical and biological properties. Its methoxy group also provides a site for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-24-13-4-2-5-14(10-13)27-19-12-26-18-11-15(7-8-16(18)20(19)22)28-21(23)17-6-3-9-25-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGYKPUNEULCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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